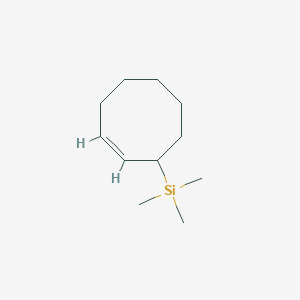

2-Cycloocten-1-YL(trimethyl)silane

Description

2-Cycloocten-1-YL(trimethyl)silane is an organosilicon compound featuring a cyclooctene ring system substituted with a trimethylsilyl group. Organosilanes like this are pivotal in organic synthesis, serving as protecting groups, cross-coupling partners, or precursors to functionalized materials .

Properties

CAS No. |

20083-09-4 |

|---|---|

Molecular Formula |

C11H22Si |

Molecular Weight |

182.38 g/mol |

IUPAC Name |

[(2Z)-cyclooct-2-en-1-yl]-trimethylsilane |

InChI |

InChI=1S/C11H22Si/c1-12(2,3)11-9-7-5-4-6-8-10-11/h7,9,11H,4-6,8,10H2,1-3H3/b9-7- |

InChI Key |

JUOAROICBKMAOT-CLFYSBASSA-N |

Isomeric SMILES |

C[Si](C)(C)C/1CCCCC/C=C1 |

Canonical SMILES |

C[Si](C)(C)C1CCCCCC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cycloocten-1-YL(trimethyl)silane typically involves the reaction of cyclooctene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride .

Industrial Production Methods

The use of continuous flow reactors can enhance the efficiency and yield of the product .

Chemical Reactions Analysis

Types of Reactions

2-Cycloocten-1-YL(trimethyl)silane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form silanol derivatives.

Reduction: It can be reduced to form silane derivatives.

Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products Formed

Oxidation: Silanol derivatives.

Reduction: Silane derivatives.

Substitution: Various substituted cyclooctene derivatives.

Scientific Research Applications

2-Cycloocten-1-YL(trimethyl)silane has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.

Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.

Medicine: Investigated for potential use in drug delivery systems.

Industry: Utilized in the production of specialty polymers and materials

Mechanism of Action

The mechanism of action of 2-Cycloocten-1-YL(trimethyl)silane involves the interaction of the trimethylsilyl group with various molecular targets. The silicon atom in the trimethylsilyl group can form strong bonds with oxygen and fluorine, making it a versatile reagent in organic synthesis. The cyclooctene ring provides a strained conformation that facilitates reactions with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexenyl Trimethylsilanes

Example Compound : [2-(Cyclohex-1-en-1-yl)ethynyl]trimethylsilane (CAS 17988-44-2)

- Molecular Formula : C₁₁H₁₈Si

- Molecular Weight : 178.35 g/mol

- Structure : A cyclohexene ring substituted with an ethynyl-trimethylsilyl group.

- Key Properties: Exhibits stability in mild acidic/basic conditions due to the electron-withdrawing ethynyl group. Used in Sonogashira coupling reactions to synthesize conjugated systems .

Comparison with 2-Cycloocten-1-YL(trimethyl)silane :

Cyclopentenyl Trimethylsilanes

Example Compound : Trimethyl[[3-(trimethylsilyl)-1-cyclopenten-1-yl]oxy]silane (CAS 600734-93-8)

- Molecular Formula : C₁₁H₂₄OSi₂

- Molecular Weight : 228.48 g/mol

- Structure : A cyclopentene ring with a silyl ether linkage.

- Key Properties :

Comparison with 2-Cycloocten-1-YL(trimethyl)silane :

- Electron Density : The cyclopentene ring’s smaller size increases electron density at the silicon atom, making it more susceptible to electrophilic substitution.

- Functional Group Diversity : The cyclooctenyl derivative lacks the oxygen atom present in silyl ethers, limiting its utility in moisture-sensitive reactions .

Trimethylsilyl-Substituted Cyclohexenols

Example Compound : 2-<(Trimethylsilyl)methyl>-2-cyclohexen-1-ol (CAS 80359-70-2)

- Molecular Formula : C₁₀H₂₀OSi

- Molecular Weight : 184.35 g/mol

- Structure: A cyclohexenol derivative with a trimethylsilylmethyl substituent.

- Key Properties :

Comparison with 2-Cycloocten-1-YL(trimethyl)silane :

- Hydrophilicity: The hydroxyl group in cyclohexenol derivatives increases hydrophilicity, unlike the purely hydrophobic cyclooctenyl silane.

- Reactivity: Cyclooctenyl silane’s lack of hydroxyl groups may favor use in anhydrous or non-polar media .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Ring Strain Effects : Cyclooctenyl silanes are expected to exhibit unique reactivity in ring-opening metathesis polymerization (ROMP) due to their strained 8-membered ring, unlike smaller cyclohexenyl analogs .

- Steric Shielding : The cyclooctene ring may sterically protect the silicon center, reducing undesired side reactions in catalytic processes compared to less bulky derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.